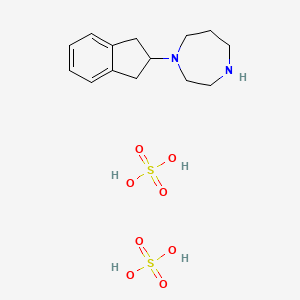

1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate” is a diazepane derivative with an indene group attached . Indene is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . Diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely show the fused ring structure of the indene, attached to the diazepane ring via a single bond . The exact structure would depend on the positions of the various functional groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the diazepane and indene rings. The nitrogen atoms in the diazepane ring could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the diazepane ring could potentially increase its solubility in polar solvents.Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Novel Derivatives : A study by Bhat et al. (2014) described the synthesis of novel derivatives of benzodiazepines, including compounds related to 1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate. These compounds were synthesized and analyzed for their antimicrobial, analgesic, and anti-inflammatory activities.

Characterization and Interaction Studies : Research by Garoufis et al. (2015) investigated a new benzodiazepine molecule and its interactions with diorganotin(IV)chlorides. This study provides insights into the molecular structure and potential applications of such compounds.

Synthesis Methodology and Applications : A study by Banfi et al. (2007) explored a Ugi multicomponent reaction followed by an intramolecular SN2 reaction for synthesizing diazepane systems, which may include structures akin to 1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate.

Biological and Pharmaceutical Research

Anticancer Properties : A study conducted by Teimoori et al. (2011) on novel homopiperazine derivatives, which are structurally related to diazepanes, showed potential as anticancer agents. This suggests possible research avenues for similar compounds in cancer therapy.

Carbonic Anhydrase Inhibition : Research by Akbaba et al. (2014) on sulfonamide derivatives of aminoindanes, which are structurally similar to diazepanes, revealed inhibitory effects on human carbonic anhydrase isozymes. This suggests potential therapeutic applications for similar compounds in diseases where carbonic anhydrase inhibition is beneficial.

Chemical and Environmental Applications

Degradation Studies : A study by Zhao et al. (2014) on the degradation of 1,4-dioxane in water using heat- and Fe2+-activated persulfate oxidation may provide insights into the environmental and chemical stability of related compounds like 1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate.

Chemical Synthesis and Analysis : The synthesis of other diazepine derivatives and their properties have been studied, providing a foundation for understanding the chemical behavior of similar compounds (Johnston & McNab, 2009).

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.2H2O4S/c1-2-5-13-11-14(10-12(13)4-1)16-8-3-6-15-7-9-16;2*1-5(2,3)4/h1-2,4-5,14-15H,3,6-11H2;2*(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJDSBBOUKWWSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2CC3=CC=CC=C3C2.OS(=O)(=O)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2446140.png)

![2-Amino-2-[4-[3-(dimethylamino)propoxy]phenyl]acetic acid](/img/structure/B2446146.png)

![3-[(3-Methylsulfonylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2446147.png)

![2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2446149.png)

![N-(naphthalen-1-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2446151.png)

![3-[(5-Azidopyridine-3-carbonyl)amino]cyclobutane-1-carboxylic acid;hydrochloride](/img/structure/B2446157.png)

![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2446159.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2446160.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2446162.png)